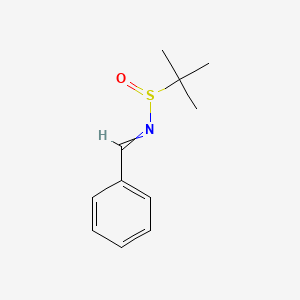
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is a synthetic amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl group, an ethoxy group, and a tert-butyloxycarbonyl group. It is often used in peptide synthesis and as a building block in the development of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine typically involves multiple steps:
Protection of the Amino Group: The amino group of alanine is protected using a tert-butyloxycarbonyl (Boc) group.
Formation of the Ethoxy Group: The protected alanine is then reacted with ethylene oxide to introduce the ethoxy group.
Introduction of the Benzyloxycarbonyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Compounds with different protecting groups replacing the benzyloxycarbonyl group.
科学研究应用
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-glycine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-valine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-leucine
Uniqueness
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in peptide synthesis and pharmaceutical development.
属性
分子式 |
C18H26N2O7 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H26N2O7/c1-18(2,3)27-17(24)20-14(15(21)22)12-25-10-9-19-16(23)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
InChI 键 |
NKFDBPFAHURALB-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate](/img/structure/B8525574.png)
![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)


![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)
![1,3-Propanediol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8525607.png)







